molecular formula C21H18N2OS B14965369 3-(4-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

3-(4-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B14965369
M. Wt: 346.4 g/mol
InChI Key: WBSIEMLGAZTRCO-UHFFFAOYSA-N
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Description

“7-(3-METHYLPHENYL)-3-[(4-METHYLPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE” is a synthetic organic compound that belongs to the class of thienopyrimidines

Properties

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

7-(3-methylphenyl)-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H18N2OS/c1-14-6-8-16(9-7-14)11-23-13-22-19-18(12-25-20(19)21(23)24)17-5-3-4-15(2)10-17/h3-10,12-13H,11H2,1-2H3

InChI Key

WBSIEMLGAZTRCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-METHYLPHENYL)-3-[(4-METHYLPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.

    Substitution reactions: Introduction of the 3-methylphenyl and 4-methylphenylmethyl groups can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the thieno[3,2-d]pyrimidine core or the aromatic substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups might yield corresponding carboxylic acids.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological assays: It can be used in biological assays to study its effects on different biological systems.

Medicine

    Drug development: Thienopyrimidines are often explored for their potential as therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

    Material science: The compound might find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “7-(3-METHYLPHENYL)-3-[(4-METHYLPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: Other compounds in this class with different substituents.

    Phenyl-substituted pyrimidines: Compounds with similar aromatic substitutions.

Uniqueness

The unique combination of the thieno[3,2-d]pyrimidine core with 3-methylphenyl and 4-methylphenylmethyl groups might confer specific biological activities or chemical properties not found in other similar compounds.

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